N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
Brand Name: Vulcanchem
CAS No.: 145252-13-7
VCID: VC21135765
InChI: InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11-
SMILES: CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride

CAS No.: 145252-13-7

Cat. No.: VC21135765

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride - 145252-13-7

Specification

CAS No. 145252-13-7
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name [(Z)-1-chlorobutylideneamino] N-(2-methylphenyl)carbamate
Standard InChI InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11-
Standard InChI Key ROFUCKVAINOTFB-UHFFFAOYSA-N
Isomeric SMILES CCC/C(=N/OC(=O)NC1=CC=CC=C1C)/Cl
SMILES CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl
Canonical SMILES CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator